Product packaging for 1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine(Cat. No.:CAS No. 853792-80-0)

1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine

Cat. No.: B3157895
CAS No.: 853792-80-0
M. Wt: 212.25 g/mol
InChI Key: DCSYFLJHEAMUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine (CAS 853792-80-0) is a high-purity chemical compound offered for research use. With the molecular formula C12H12N4 and a molecular weight of 212.25 g/mol, this compound belongs to the 1H-imidazo[4,5-c]quinolin-4-amine chemical family, a scaffold of significant interest in medicinal chemistry . This class of compounds has been extensively investigated as potent and selective positive allosteric modulators (PAMs) of the human A3 adenosine receptor (A3AR) . A3AR PAMs offer a novel therapeutic approach by enhancing the receptor's response to its native agonist, adenosine, only in sites and moments of its endogenous release, promising greater event- and site-specificity than orthosteric agonists . Beyond A3AR modulation, the imidazoquinoline core is recognized for a wide spectrum of biological activities, making it a versatile scaffold in drug discovery . Researchers are exploring related structures as agonists for Toll-like receptors (e.g., TLR7) and as suppressors of Tumor Necrosis Factor-alpha (TNF-α) , highlighting the broader research potential of this compound family. This product is provided for research purposes as a reference standard and for in vitro studies. It is supplied with quality control data and should be stored sealed in a dry environment at 2-8°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N4 B3157895 1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine CAS No. 853792-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylimidazo[4,5-c]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-16-7-14-10-11(16)8-5-3-4-6-9(8)15-12(10)13/h3-7H,2H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSYFLJHEAMUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Approaches to the Chemical Synthesis of 1h Imidazo 4,5 C Quinolin 4 Amines

Established Synthetic Pathways for the Core Imidazoquinoline Scaffold

The fundamental structure of 1H-imidazo[4,5-c]quinolines can be assembled through several reliable synthetic routes. These pathways often begin with quinoline (B57606) precursors and build the fused imidazole (B134444) ring through various chemical transformations.

A primary and widely used method for constructing the 1H-imidazo[4,5-c]quinolin-4-amine framework involves the nucleophilic substitution of a leaving group on the quinoline ring. google.com A common starting material for this approach is 4-chloro-3-nitroquinoline (B17048). researchgate.netjku.at The synthesis typically proceeds as follows:

Amine Substitution: The chloro group at the 4-position of 4-chloro-3-nitroquinoline is displaced by an amine. For the synthesis of 1-ethyl-1H-imidazo[4,5-c]quinolin-4-amine, ethylamine (B1201723) would be used in this step. This reaction is a nucleophilic aromatic substitution (SNAAr). nih.gov

Reduction of the Nitro Group: The nitro group at the 3-position is then reduced to an amino group. This is commonly achieved using reducing agents like iron in the presence of an acid or ammonium (B1175870) chloride. nih.govbinghamton.edu This step yields a quinoline-3,4-diamine (B1585804) derivative.

Imidazole Ring Formation: The final step in forming the core scaffold is the cyclization of the diamine with a suitable one-carbon source, such as triethyl orthoformate or an appropriate carboxylic acid, to form the fused imidazole ring. nih.govgoogleapis.com

This nucleophilic substitution strategy is advantageous due to the ready availability of the quinoline precursors and the generally high yields of the reactions. nih.gov

An alternative and effective pathway to introduce the 4-amino group onto the imidazoquinoline scaffold is through the formation of an N-oxide intermediate. google.comnih.gov This method is particularly useful when direct amination is challenging. The key steps are:

N-oxidation: The quinoline nitrogen of a pre-formed 1H-imidazo[4,5-c]quinoline is oxidized to an N-oxide. google.comnih.gov A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (mCPBA). nih.govnih.gov

Amination: The N-oxide is then activated, often with an agent like tosyl chloride (TsCl) or benzoyl chloride, followed by treatment with an ammonia (B1221849) source, such as aqueous ammonium hydroxide, to introduce the amino group at the 4-position. google.comnih.gov

This two-step process provides a reliable route to the desired 4-amino functionality. nih.gov The reaction is often performed in a two-phase system to facilitate the reaction between the N-oxide in an organic solvent and the aqueous ammonia source. nih.gov

The crucial step in forming the imidazoquinoline tricycle is the cyclization reaction that creates the imidazole ring. nih.gov Following the formation of a 3,4-diaminoquinoline intermediate, cyclization is typically achieved by heating the diamine with a reagent that provides the final carbon atom of the imidazole ring. nih.govgoogleapis.com

Common cyclizing agents include:

Orthoesters: Triethyl orthoformate is frequently used to install an unsubstituted carbon at the 2-position of the imidazole ring. nih.gov

Carboxylic Acids and Derivatives: The use of different carboxylic acids or their corresponding acid chlorides allows for the introduction of various substituents at the 2-position of the imidazoquinoline core. nih.govnih.gov

The choice of cyclizing agent is a key determinant of the final substitution pattern on the imidazole portion of the molecule. nih.gov

Advanced Synthesis of Substituted 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives

To explore the chemical space and properties of 1H-imidazo[4,5-c]quinolin-4-amines, more advanced synthetic strategies are employed to create a wide array of derivatives with diverse substituents on both the quinoline and imidazole moieties.

The properties of 1H-imidazo[4,5-c]quinolin-4-amines can be finely tuned by introducing different functional groups.

Quinoline Ring Substitution: Modifications to the quinoline ring are often introduced at the beginning of the synthetic sequence, starting with a substituted aniline (B41778) to build the initial quinoline core. nih.gov This allows for the incorporation of groups at various positions, such as the C7 position, which has been shown to tolerate substitutions like methoxy (B1213986), hydroxyl, and methyl groups. nih.gov

Imidazole Ring Substitution:

N-1 Position: The substituent at the N-1 position of the imidazole ring, such as the ethyl group in this compound, is typically introduced early in the synthesis by using the corresponding substituted amine in the initial nucleophilic substitution step. nih.gov

C-2 Position: As mentioned previously, the substituent at the C-2 position is determined by the choice of cyclizing agent used to form the imidazole ring. nih.gov A variety of alkyl and other functional groups can be installed at this position. nih.gov

The table below summarizes some examples of substituents and their corresponding starting materials or reagents.

Position of SubstitutionExample SubstituentReagent/Starting Material
N-1EthylEthylamine
C-2ButylValeric acid or its derivative
C-7MethoxySubstituted aniline precursor

This table provides illustrative examples of how different substituents can be introduced into the 1H-imidazo[4,5-c]quinolin-4-amine scaffold.

The synthesis of more complex analogs of 1H-imidazo[4,5-c]quinolin-4-amines often requires multi-step synthetic routes. These extended sequences allow for the precise installation of multiple functional groups and the construction of more intricate molecular architectures.

An example of a multi-step synthesis could involve:

Synthesis of a substituted 4-chloro-3-nitroquinoline. researchgate.net

Nucleophilic substitution with a desired amine to set the N-1 substituent. nih.gov

Reduction of the nitro group to an amine. binghamton.edu

Cyclization with a specific carboxylic acid or orthoester to introduce the C-2 substituent. nih.gov

N-oxidation of the quinoline ring. nih.gov

Amination to install the 4-amino group. nih.gov

Further functionalization of the quinoline or imidazole rings if required. nih.gov

These multi-step approaches provide the flexibility needed to generate a wide library of compounds for further scientific investigation. nih.gov For instance, late-stage functionalization techniques, such as cross-coupling reactions, can also be employed to introduce diversity at various positions of the imidazoquinoline core. nih.gov

Optimization of Reaction Conditions and Yields

The successful synthesis of 1H-imidazo[4,5-c]quinolin-4-amines is highly dependent on the careful optimization of reaction parameters to maximize product yield and minimize the formation of impurities. Key steps in the synthesis, such as the reduction of a nitro group and the final amination, require precise control over temperature, reaction duration, and stoichiometry of reagents.

In a common synthetic pathway, the reduction of a 3-nitro-4-substituted-aminoquinoline intermediate is a critical step. Research has shown that the use of zinc powder in the presence of ammonium chloride is an effective method for this transformation. However, this reaction is prone to the formation of byproducts, such as rearranged imidazo[4,5-c]quinolines, particularly at elevated temperatures. researchgate.net To mitigate this, optimization studies have revealed that maintaining the reaction temperature at 0°C is crucial. Furthermore, employing an excess of both zinc and ammonium chloride (typically around 10 equivalents each) and carefully controlling the reaction time to approximately 25 minutes can significantly suppress side reactions and lead to reproducible and high yields of the desired 3-aminoquinoline (B160951) intermediate. researchgate.net A subsequent workup involving a basic extraction can also aid in removing impurities. nih.gov

Another pivotal step that benefits from optimization is the amination of the quinoline core to introduce the 4-amino group. This is often achieved through a two-step process involving N-oxidation with an agent like meta-chloroperoxybenzoic acid (mCPBA), followed by treatment with a sulfonating agent such as tosyl chloride (TsCl) and an ammonia source. researchgate.netbinghamton.edu During the amination step, it has been observed that reducing the temperature from 40°C to room temperature and limiting the reaction time to 1.5 hours are important for achieving a good yield, which can be around 45%. nih.govbinghamton.edu The order of addition of reagents is also significant, with the addition of ammonium chloride prior to the sulfonating agent being beneficial. binghamton.edu

The table below summarizes key optimized conditions for critical steps in the synthesis of 1-substituted 1H-imidazo[4,5-c]quinolin-4-amines.

StepReagents & ConditionsPurpose of OptimizationReported YieldReference
Nitro Group Reduction Zn, NH4Cl (10 equiv. each), MeOH, 0°C, ~25 minMinimize byproduct formation and improve yield.High and reproducible researchgate.net
Amination 1. mCPBA, CHCl3; 2. NH4OH, TsCl, CHCl3, Room Temp, 1.5hImprove yield of the final aminated product.45% nih.govbinghamton.edu
Acylation & Cyclization Valeryl chloride, Et3N, EtOAc; then NaOH, EtOH, H2O, 80°CTwo-step, one-pot procedure without intermediate purification.45% (for cyclized product) nih.gov

Emerging Synthetic Methodologies for 1H-Imidazo[4,5-c]quinolin-4-amines

Recent advances in organic synthesis have provided new tools for the construction of complex molecules like 1H-imidazo[4,5-c]quinolin-4-amines. These emerging methodologies often offer advantages in terms of efficiency, substrate scope, and milder reaction conditions compared to traditional methods.

Palladium-Mediated Cross-Coupling Reactions (e.g., Sonogashira, Negishi, Suzuki, Buchwald–Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and has been applied to the synthesis of 4-aminoquinolines. prepchem.com This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. prepchem.com For the synthesis of 1H-imidazo[4,5-c]quinolin-4-amines, this methodology can be employed to introduce the crucial 4-amino group by reacting a 4-halo-1H-imidazo[4,5-c]quinoline precursor with an amine in the presence of a palladium catalyst and a suitable ligand. For instance, the synthesis of 1,2-disubstituted 4-quinolones has been achieved through a tandem Michael addition and a palladium-catalyzed intramolecular Buchwald-Hartwig amination. organic-chemistry.org A review of synthetic strategies for 4-aminoquinolines highlights a copper(I)-catalyzed Hartwig-Buchwald type coupling using formamide (B127407) as the amine source for the amination of 4-haloquinolines. nih.govfrontiersin.org

The Sonogashira coupling , which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, has been utilized in the synthesis of various heterocyclic compounds, including imidazopyridine and imidazo[2,1-a]isoquinoline (B1217647) derivatives. researchgate.netwikipedia.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. wikipedia.org While direct application to the core synthesis of this compound is not extensively reported, its utility in constructing related fused imidazole systems suggests its potential as an emerging strategy.

The Suzuki coupling is another prominent palladium-catalyzed reaction that couples an organoboron compound with an aryl or vinyl halide or triflate. youtube.com This reaction is known for its mild conditions and broad functional group tolerance. mdpi.com It has been widely used in the synthesis of biaryl compounds and various heterocyclic systems. For example, it has been employed in the synthesis of isoflavones from 3-bromochromones and arylboronic acids, demonstrating its applicability to skeletons similar to the quinoline core. nih.gov The synthesis of 2,3-diaryl-quinolines has also been achieved via Suzuki-Miyaura cross-coupling. nih.gov

While the Negishi coupling (coupling of an organozinc compound with an organic halide) is another powerful palladium-catalyzed C-C bond-forming reaction, its specific application to the synthesis of the 1H-imidazo[4,5-c]quinolin-4-amine skeleton is less documented in readily available literature.

The table below provides an overview of the potential applications of these cross-coupling reactions.

Cross-Coupling ReactionGeneral TransformationPotential Application in Imidazoquinoline Synthesis
Buchwald-Hartwig Amination Aryl-X + H-NR2 → Aryl-NR2Introduction of the 4-amino group onto a 4-halo-imidazo[4,5-c]quinoline precursor. nih.govfrontiersin.org
Sonogashira Coupling Aryl-X + H-C≡C-R → Aryl-C≡C-RConstruction of the heterocyclic core or functionalization with alkynyl groups. researchgate.netwikipedia.org
Suzuki Coupling Aryl-X + R-B(OR')2 → Aryl-RBuilding the quinoline skeleton or introducing aryl/heteroaryl substituents. nih.govnih.gov
Negishi Coupling Aryl-X + R-Zn-X' → Aryl-RPotential for C-C bond formation in the synthesis of the scaffold or its derivatives.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. nih.govbenthamdirect.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including quinolines and their fused derivatives.

In the context of 1H-imidazo[4,5-c]quinolin-4-amine synthesis, a microwave-assisted protocol has been reported for the final C-N cross-coupling step. This approach involved reacting a 4-chloro-1H-imidazo[4,5-c]quinoline intermediate with an amine in ethanol (B145695) at 130°C under microwave irradiation. While the yields varied (5-51%), this method provides a rapid route to the final products. A study on the synthesis of imidazo[1,2-a]pyrimidine-containing imidazoles showed that microwave irradiation significantly reduced reaction times (from 36 hours to 90 minutes) and improved yields (from 30% to over 46%) compared to conventional heating. nih.gov Similarly, the synthesis of pyrido fused imidazo[4,5-c]quinolines has been expedited using microwave assistance. frontiersin.org

The table below presents data on a microwave-assisted synthesis for a related compound class, illustrating the typical conditions and outcomes.

ReactantsCatalyst/SolventMicrowave ConditionsYieldReference
4-Chloro-1H-imidazo[4,5-c]quinoline derivative and 3,4-dichloroanilinePd2(dba)3 / Ethanol130°C25% nih.gov
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, amine, benzil, ammonium acetatep-TsOH / Ethanol140°C, 90 min46-80% nih.gov
2-amino pyridines, 2-bromo-2′-nitroacetophenone, aldehydesCholine chloride based DESNot specifiedHigh yields researchgate.net
1-(pyridin-2-yl)imidazo[1,5-a]pyridin-3-yl)benzene and iodoethaneAcetonitrile155°C, 50 min48% libretexts.org

Investigation of Biological Activities and Pharmacological Mechanisms of 1h Imidazo 4,5 C Quinolin 4 Amines

Immunomodulatory Properties and Innate Immunity Activation

The 1H-imidazo[4,5-c]quinoline scaffold is a well-established pharmacophore known for its potent immunomodulatory effects. While specific data for 1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine is not extensively detailed in publicly available literature, the activities of the broader class of imidazoquinolines provide a foundational understanding of its expected properties as an immune response modifier.

Toll-like Receptor (TLR) Agonistic Activity

Imidazoquinolines are renowned for their ability to act as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and triggering immune responses.

Compounds within the 1H-imidazo[4,5-c]quinoline class are known to be potent activators of TLR7 and, in some cases, TLR8. nih.govnih.gov This activation occurs within the endosomes of immune cells such as dendritic cells and macrophages. The binding of an imidazoquinoline agonist to TLR7/8 initiates a downstream signaling cascade involving the recruitment of the adaptor protein MyD88. This leads to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). researchgate.net The activation of these pathways is a critical step in the initiation of an innate immune response. While many imidazoquinolines are dual TLR7 and TLR8 agonists, some exhibit selectivity for TLR7. nih.gov The specific activity of this compound at TLR7 and TLR8 has not been extensively characterized in comparative studies.

A primary consequence of TLR7 and TLR8 activation by imidazoquinolines is the robust induction of a wide array of cytokines and chemokines. A hallmark of TLR7 activation, in particular, is the potent induction of Type I interferons (IFN-α/β). nih.govnih.gov In addition to interferons, activation of these receptors typically leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.gov The specific profile and concentration of induced cytokines can vary between different imidazoquinoline derivatives.

Role as Immune Response Modifiers in Preclinical Models

The ability of imidazoquinolines to activate innate immunity has led to their investigation as immune response modifiers in various preclinical models. Their capacity to induce a potent antiviral and antitumor state is a direct result of the cytokine and interferon milieu they create. nih.gov This has been leveraged in the context of vaccine adjuvants and as direct therapeutic agents. While preclinical data specific to this compound is limited in the reviewed literature, the broader class of compounds has demonstrated significant activity in these models.

Adenosine (B11128) Receptor Modulation and Allosteric Pharmacology

In addition to their immunomodulatory effects, compounds based on the 1H-imidazo[4,5-c]quinolin-4-amine scaffold have been identified as modulators of adenosine receptors, specifically exhibiting activity at the A3 adenosine receptor (A3AR).

Antagonistic Actions at Adenosine Receptors

While some 1H-imidazo[4,5-c]quinolin-4-amines act as positive allosteric modulators, the scaffold has also been shown to produce compounds with direct antagonistic activity at adenosine receptors, particularly the A1 subtype. nih.gov Based on a model of the antagonist binding site of the A1 receptor, it was predicted that this class of compounds would act as antagonists. nih.gov

Subsequent synthesis and testing confirmed that substituted 1H-imidazo[4,5-c]quinolin-4-amines can exhibit high, even nanomolar, affinity for the A1 receptor. nih.gov The structure-activity relationship for this antagonistic activity is distinct from that of other adenosine receptor ligands like xanthines. nih.gov This indicates that the 1H-imidazo[4,5-c]quinolin-4-amine structure represents a novel class of non-xanthine adenosine antagonists. nih.gov It is noteworthy that the allosteric and orthosteric inhibitory effects at the A3AR within this chemical series are structurally separable, allowing for the design of derivatives with more selective allosteric or antagonistic profiles. nih.gov

Enzyme Inhibition and Other Biological Targets

Beyond its interactions with adenosine receptors, this compound and related compounds have been investigated for their effects on other biological targets, including various kinases and their potential as therapeutic agents against infectious diseases.

The imidazo[4,5-c]quinoline scaffold is a popular core for the development of kinase inhibitors. nih.gov Derivatives of this structure have been shown to inhibit a range of kinases, including those involved in cancer and inflammatory pathways. For instance, imidazo[4,5-c]quinolin-2-one derivatives have been developed as potent and selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase. acs.org

Furthermore, imidazo[4,5-b]pyridine-based compounds, which are structurally related, have been identified as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, both of which are targets in acute myeloid leukemia. acs.org The binding of these inhibitors often involves the formation of key hydrogen bonds within the kinase domain. nih.gov The broad applicability of the imidazoquinoline scaffold in kinase inhibitor design highlights its versatility as a pharmacophore.

Human African trypanosomiasis (HAT), a parasitic disease caused by Trypanosoma brucei, is a significant health concern in sub-Saharan Africa. nih.gov Research into novel treatments has explored the potential of kinase inhibitors, leading to the investigation of 1H-imidazo[4,5-c]quinoline-based compounds. nih.gov

While specific studies focusing solely on this compound are limited in this context, the broader class of imidazo[4,5-c]quinolines has been a starting point for the development of anti-trypanosomal agents. For example, analogues of the kinase inhibitor NVP-BEZ235, which contains an imidazo[4,5-c]quinoline core, have been studied for their activity against T. brucei. nih.gov This line of research aims to optimize the physicochemical properties of these compounds to improve their efficacy and suitability as drug candidates for HAT. epa.gov

This compound, also known as Resiquimod (B1680535), is well-documented for its potent antiviral activity. wikipedia.orgcancer-research-network.com This activity is primarily mediated through its function as an agonist for Toll-like receptors 7 and 8 (TLR7 and TLR8). wikipedia.orgcancer-research-network.com TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns. cancer-research-network.com

Upon binding to TLR7 and TLR8, which are typically expressed on immune cells like dendritic cells and macrophages, Resiquimod triggers a signaling cascade. researchgate.netinvivochem.com This leads to the activation of transcription factors such as NF-κB and the subsequent production of a range of pro-inflammatory cytokines, most notably type I interferons (IFN-α) and tumor necrosis factor-alpha (TNF-α). cancer-research-network.cominvivochem.comtaylorandfrancis.com This cytokine milieu promotes a Th1-polarized immune response, which is effective against viral infections. researchgate.netnih.gov Research has explored the use of Resiquimod against various viruses, including Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV), although clinical success has been mixed. nih.govnih.gov The antiviral mechanism is thus an indirect one, relying on the robust activation of the host's innate and adaptive immune systems. researchgate.net

Research in Anti-tumor Immune Response Stimulation

The family of 1H-imidazo[4,5-c]quinolin-4-amines, which includes the specific compound this compound, has been a significant focus of research for its ability to stimulate a potent anti-tumor immune response. These synthetic compounds are recognized as powerful immune response modifiers, primarily functioning as agonists for Toll-like receptors (TLRs), particularly TLR7 and in some cases TLR8. frontiersin.orgmdpi.com Their mechanism of action does not typically involve direct cytotoxicity to cancer cells but rather the activation of the innate and subsequent adaptive immune systems to recognize and eliminate malignant cells. nih.govresearchgate.net

The stimulation of anti-tumor immunity by imidazoquinolines is a multi-faceted process. The primary mechanism involves the activation of TLR7, which is predominantly expressed within the endosomes of innate immune cells such as plasmacytoid dendritic cells (pDCs) and B-cells. researchgate.net Engagement of TLR7 by an agonist like an imidazoquinoline derivative triggers a signaling cascade that leads to the production and release of a variety of pro-inflammatory cytokines. nih.gov

Key research findings have highlighted the induction of Type I interferons (IFN-α/β) and other cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interleukins as a critical outcome of TLR7 activation. frontiersin.orgresearchgate.net IFN-α, in particular, plays a crucial role in enhancing the anti-tumor response by promoting the maturation and activation of dendritic cells (DCs), which are potent antigen-presenting cells (APCs). nih.gov These activated DCs then prime the adaptive immune system, leading to the development of tumor-specific cytotoxic T-lymphocytes (CTLs) that can directly kill cancer cells. nih.govrsc.org

Furthermore, the potential of imidazoquinolines is being explored in combination therapies. The immunogenic cell death (ICD) induced by certain chemotherapeutic agents, like oxaliplatin, can be amplified by the co-administration of a TLR7/8 agonist. researchgate.netrsc.org This synergistic approach aims to prime the immune system against tumor neoantigens released by dying cancer cells, thereby mounting a more robust and systemic anti-tumor response that can target both the primary tumor and distant metastases. researchgate.netrsc.org To enhance tumor-specific delivery and minimize systemic inflammation, novel delivery systems, such as antibody-drug conjugates (ADCs) and bottlebrush-like prodrugs, are being developed for imidazoquinoline compounds. eurekalert.orgnih.gov

Interactive Data Table: Effects of Imidazoquinoline Treatment in a Murine Renal Cell Carcinoma (RCC) Model

This table summarizes the key findings from a study investigating the impact of an imidazoquinoline TLR7 agonist on established RCC tumors in a mouse model. nih.gov

Parameter MeasuredObservation in Treated Group vs. ControlImplication
Tumor GrowthSignificantly decreased by 50% after a single dose.Potent anti-tumor activity.
Cell Death/ApoptosisSignificant increase in immunostaining for cell death and apoptosis.Induction of apoptosis is a primary mechanism of tumor suppression.
Cell ProliferationNo significant change observed.The primary effect is not cytostatic but rather inducing cell death.
T-cell InfiltrationMarkedly enhanced peritumoral aggregation and intratumoral infiltration.Activation of an adaptive immune response.
Intratumoral CytokinesSignificant increase in local proinflammatory cytokine levels.Stimulation of the innate immune response within the tumor.
Systemic CytokinesNo significant increase in serum cytokine levels.The immune-stimulating effect is localized to the tumor microenvironment.

Interactive Data Table: Cytokine Induction by Imidazoquinoline Compounds

This table presents data on the induction of key immunomodulatory cytokines, IFNα and TNFα, by different imidazoquinoline derivatives in in-vivo studies. frontiersin.org

CompoundPeak Plasma Concentration (Time)IFNα InductionTNFα InductionIFNα/TNFα Ratio
Resiquimod (RSQ)RapidHighHighLow
IMQRapidHighHighLow
A1 (Modified Imidazoquinoline)DelayedSustainedLowHigh
A1-mac (Modified Imidazoquinoline)DelayedSustainedLowHigh

Advanced Characterization and Computational Studies of 1h Imidazo 4,5 C Quinolin 4 Amines

Spectroscopic and Analytical Techniques for Compound Characterization

Precise structural confirmation and purity assessment are achieved through a suite of sophisticated analytical methods. These techniques provide unambiguous data on the molecular structure, mass, and three-dimensional arrangement of atoms within the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like 1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine. ipb.pt One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectra, provides initial information about the chemical environment of atoms in the molecule. youtube.com For this compound, the ¹H NMR spectrum would characteristically show a triplet and a quartet for the ethyl group, along with distinct signals in the aromatic region corresponding to the protons on the imidazoquinoline core. nih.gov

To assemble the complete molecular structure, two-dimensional (2D) NMR techniques are employed. core.ac.uk

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, for instance, confirming the connectivity between the -CH2- and -CH3 protons of the ethyl group. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has a proton attached. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (typically over two or three bonds) between protons and carbons. This is crucial for connecting structural fragments, such as linking the ethyl group's -CH2- protons to the nitrogen atom of the imidazole (B134444) ring and identifying the positions of non-protonated (quaternary) carbons in the fused ring system. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative spatial proximity of atoms, confirming the three-dimensional structure. core.ac.uk

Table 1: Representative NMR Data for a 1-Substituted 1H-Imidazo[4,5-c]quinolin-4-amine Derivative.
TechniquePurposeExample Observation for this compound
¹H NMRIdentifies proton environments and their multiplicities.Triplet (~1.3 ppm) and Quartet (~4.2 ppm) for the ethyl group; multiple signals in the aromatic region (7.0-8.5 ppm).
¹³C NMRIdentifies the number and type of carbon atoms.Signals for ethyl carbons (~14 ppm, ~45 ppm) and multiple aromatic/heterocyclic carbons (115-155 ppm).
COSYShows ¹H-¹H coupling correlations.Cross-peak between the triplet and quartet of the ethyl group.
HSQCCorrelates directly bonded ¹H and ¹³C atoms.Connects each proton signal to its corresponding carbon signal.
HMBCShows long-range ¹H-¹³C correlations (2-3 bonds).Correlations from ethyl protons to imidazole ring carbons, confirming attachment point.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound with high accuracy. youtube.com For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a precise mass measurement. mdpi.com

Tandem mass spectrometry (MS/MS) is further used to study the fragmentation patterns of the molecule. biorxiv.orgnih.gov In this process, the molecular ion (e.g., [M+H]⁺) is isolated and fragmented, and the masses of the resulting fragment ions are measured. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For instance, a common fragmentation pathway for this compound would involve the loss of the ethyl group (a neutral loss of 29 Da) or characteristic cleavages within the quinoline (B57606) ring system. nih.govnih.gov This analysis provides an additional layer of structural verification. nih.gov

Table 2: Mass Spectrometry Data for this compound.
ParameterInformation
Molecular FormulaC₁₂H₁₂N₄
Exact Mass212.1062
[M+H]⁺ Ion (m/z)213.1140
Key Fragment Ion[M+H - C₂H₅]⁺
Key Fragment (m/z)184.0773

The analysis of a single crystal of a compound like this compound would yield precise data on its crystal system, space group, and unit cell dimensions. mdpi.com Furthermore, it reveals intermolecular interactions, such as hydrogen bonding (e.g., involving the 4-amino group) and π-π stacking between the planar ring systems of adjacent molecules, which govern how the molecules are packed in the crystal lattice. researchgate.netmdpi.com

Table 3: Representative Crystallographic Data for a 1-Substituted 1H-Imidazo[4,5-c]quinoline Derivative. (Based on a related structure researchgate.net)
ParameterExample ValueSignificance
Crystal SystemMonoclinicDescribes the basic geometry of the unit cell. mdpi.com
Space GroupP2₁/cDefines the symmetry elements within the unit cell. researchgate.net
Unit Cell Dimensionsa, b, c (Å); β (°)Defines the size and shape of the repeating crystal unit. researchgate.net
Ring System PlanarityMax deviation ~0.04 ÅConfirms the flat nature of the fused heterocyclic core. researchgate.net
Intermolecular InteractionsC-H···N, N-H···N H-bondsDictate the crystal packing and solid-state properties.

In Vitro and Ex Vivo Assay Methodologies for Biological Evaluation

Once structurally characterized, 1H-imidazo[4,5-c]quinolin-4-amine derivatives are subjected to a variety of biological assays to determine their activity at specific molecular targets.

Many imidazoquinoline derivatives are evaluated for their modulatory effects on G protein-coupled receptors (GPCRs), such as the A₃ adenosine (B11128) receptor. nih.gov Functional assays are designed to measure the cellular response following receptor activation or inhibition. These cell-based assays can determine if a compound acts as an agonist, antagonist, or allosteric modulator. nih.gov

A common method is the [³⁵S]GTPγS binding assay. nih.gov This assay measures the activation of G proteins, the direct downstream partners of GPCRs. When a GPCR is activated by an agonist, it facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, allows for the quantification of G protein activation as a direct measure of receptor function. nih.gov Other functional assays measure the levels of second messengers that are generated upon GPCR activation, such as intracellular calcium (for Gq-coupled receptors) or inositol (B14025) monophosphate (IP₁). nih.gov

Table 4: Common GPCR Functional Assays for Evaluating Imidazoquinolines.
Assay TypePrincipleEndpoint Measured
[³⁵S]GTPγS BindingMeasures the binding of a radiolabeled GTP analog to G proteins upon receptor activation. nih.govRadioactivity (counts per minute), indicating G protein activation. nih.gov
Intracellular Calcium FluxMeasures changes in intracellular Ca²⁺ concentration using fluorescent dyes. nih.govFluorescence intensity, indicating Gq pathway activation. nih.gov
IP-One Assay (HTRF)Measures the accumulation of the second messenger inositol monophosphate (IP₁). nih.govTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. nih.gov
Reporter Gene AssayMeasures the transcription of a reporter gene (e.g., luciferase) linked to a response element (e.g., NFκB). nih.govLuminescence or colorimetric signal.

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. nih.gov These assays are competitive, measuring the ability of an unlabeled test compound, such as this compound, to displace a radiolabeled ligand (a known agonist or antagonist) from the receptor.

The experiment typically involves incubating cell membranes expressing the target receptor (e.g., hA₃AR) with a fixed concentration of a high-affinity radioligand (e.g., an [¹²⁵I]-labeled compound). nih.gov Increasing concentrations of the unlabeled test compound are then added. The effectiveness of the test compound in displacing the radioligand is measured by quantifying the decrease in bound radioactivity. From this data, the half-maximal inhibitory concentration (IC₅₀) is calculated, which can then be converted to a binding affinity constant (Ki). These studies are crucial for quantifying the potency of a compound's interaction with its target receptor. nih.gov

Table 5: Components of a Radioligand Binding Displacement Assay.
ComponentDescriptionPurpose
Receptor SourceCell membranes stably overexpressing the target GPCR (e.g., hA₃AR). nih.govProvides the biological target for the binding interaction.
RadioligandA high-affinity agonist or antagonist labeled with a radioisotope (e.g., ¹²⁵I or ³H). nih.govActs as a detectable probe for the receptor's binding site.
Test CompoundThe unlabeled compound being evaluated (e.g., this compound).Competes with the radioligand for binding to the receptor.
Detection SystemScintillation counter or gamma counter.Measures the amount of radioactivity bound to the membranes.

Cell-Based Reporter Gene Assays for Immune Activation

Cell-based reporter gene assays (RGAs) are a crucial tool for the high-throughput screening and characterization of immunomodulatory compounds like this compound and its derivatives. nih.gov These assays are designed to measure the activation of specific immune signaling pathways within a cell in response to a test compound. nih.gov The fundamental principle involves genetically modifying a cell line to contain a reporter gene (such as luciferase or alkaline phosphatase) under the control of a specific promoter or response element that is activated by an immune signaling cascade. nih.govnih.gov

When a compound like a 1H-imidazo[4,5-c]quinolin-4-amine derivative activates its target receptor, for instance, a Toll-like receptor (TLR), it initiates an intracellular signaling cascade. This cascade leads to the activation of transcription factors, such as NF-κB or IRFs (interferon regulatory factors), which then bind to their corresponding response elements in the engineered DNA construct. This binding drives the expression of the reporter gene, producing a quantifiable signal, commonly luminescence or a colorimetric change, which is directly proportional to the level of pathway activation. nih.gov

These assays offer a more rapid, reproducible, and scalable alternative to traditional methods like anti-viral assays (AVA) for determining the potency of immune-activating agents. nih.gov For example, a reporter cell line can be designed to specifically measure the induction of type I interferons, which are key cytokines in the anti-viral response often triggered by this class of compounds. nih.gov By measuring the activity of various derivatives, these assays facilitate the exploration of structure-activity relationships, helping to identify which chemical modifications enhance immune activation.

Table 1: Example of a Reporter Gene Assay for Immune Activation

ComponentDescriptionPurpose
Cell Line Human embryonic kidney (HEK)-293 cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their ease of transfection and low endogenous receptor expression. nih.govnih.govProvides a consistent biological system to express the necessary components of the signaling pathway.
Receptor Cells are transfected to express a specific immune receptor, such as a Toll-like receptor (e.g., TLR7 or TLR8), which are known targets for imidazoquinolines.To confer responsiveness to the compound of interest.
Reporter Construct A plasmid containing a reporter gene (e.g., Firefly Luciferase) downstream of a promoter regulated by an immune-responsive element (e.g., an Interferon-Stimulated Response Element - ISRE). nih.govTo generate a measurable signal upon activation of the specific immune pathway.
Test Compound This compound or other analogues are added to the cell culture.To stimulate the receptor and initiate the signaling cascade.
Output Measurement of luminescence. The intensity of the light produced is proportional to the amount of reporter protein expressed. nih.govQuantifies the level of immune pathway activation induced by the compound.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable for understanding how 1H-imidazo[4,5-c]quinolin-4-amine derivatives interact with their biological targets at an atomic level. These in silico techniques guide the rational design of new, more potent, and selective compounds by predicting and analyzing their binding characteristics. nih.govdntb.gov.ua

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govmdpi.com This "lock-and-key" simulation places the flexible ligand molecule into the binding site of a rigid or flexible receptor and uses a scoring function to estimate the strength of the interaction. mdpi.com For the 1H-imidazo[4,5-c]quinolin-4-amine series, docking studies have been instrumental in elucidating their binding modes with various receptors, such as the A3 Adenosine Receptor (A3AR), where they can act as allosteric modulators. nih.gov

In a study of the A3AR positive allosteric modulator LUF6000, a derivative of this class, molecular docking predicted its binding to an extrahelical, lipid-facing allosteric pocket distinct from the main binding site. nih.gov The model suggested that the planar 1H-imidazo[4,5-c]quinolin-4-amine ring system inserts into an aromatic pocket, stabilized by specific amino acid residues. nih.gov Key predicted interactions include:

π-π Stacking: The quinoline ring system forms stacking interactions with the aromatic side chains of tyrosine residues (e.g., Y2847.55 and Y2938.54). nih.gov

Hydrogen Bonding: Hydrogen bonds form between the amines of the ligand and specific residues in the protein, such as a hydrogen bond between the N-1 amine of the heterocycle and the carbonyl of a glycine (B1666218) residue (G291.49), further stabilizing the complex. nih.gov

Hydrophobic Interactions: Substituents on the core scaffold, such as the 2-cyclohexyl group in LUF6000, are positioned within hydrophobic subpockets, contributing to binding affinity. nih.gov

These detailed predictions provide a structural basis for the observed biological activity and guide further chemical synthesis to optimize these interactions. nih.govnih.gov

Table 2: Predicted Molecular Docking Interactions for an Imidazo[4,5-c]quinolin-4-amine Derivative (LUF6000) with A3AR

Interaction TypeLigand MoietyReceptor Residue(s)Predicted Effect
π-π Stacking 1H-Imidazo[4,5-c]quinolinamine RingY2847.55, Y2938.54Stabilizes the core scaffold within an aromatic cage. nih.gov
Hydrogen Bonding N-1 Amine of HeterocycleCarbonyl of G291.49Anchors the ligand in the binding pocket. nih.gov
Hydrophobic Interaction 2-Cyclohexyl GroupResidues in Transmembrane Domains 1 and 7Enhances binding affinity through favorable non-polar contacts. nih.gov
π-NH Bonding Exocyclic AmineY2847.55Contributes to the stability of the ring system's orientation. nih.gov

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements and conformational changes of the system over time. dntb.gov.uadntb.gov.ua MD simulations are crucial for assessing the stability of a docked pose and exploring the flexibility of both the ligand and the protein, which is often essential for biological function. simmerlinglab.org

For 1H-imidazo[4,5-c]quinolin-4-amine derivatives, MD simulations have been used to validate and refine the binding poses suggested by docking studies. nih.govsamipubco.com Starting from a docked conformation, an MD simulation calculates the forces between atoms and their subsequent movements over a set period, revealing how the complex behaves in a more realistic, solvated environment. dntb.gov.ua

Studies on the A3AR modulator LUF6000 used MD simulations to show that the predicted binding pose was stable over the course of the simulation. nih.gov The simulations also identified transient intermediate states and confirmed that the key interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, were maintained, lending greater confidence to the proposed binding model. nih.gov These simulations can reveal critical conformational changes in the receptor upon ligand binding and provide insights into the energetics of the interaction, helping to differentiate between potential drug candidates. dntb.gov.uasamipubco.com

Table 3: Application of Molecular Dynamics Simulations

Simulation StageObjectiveKey Findings for Imidazo[4,5-c]quinolin-4-amines
System Preparation Place the docked protein-ligand complex in a simulated aqueous environment with ions.Ensures a physiologically relevant context for the simulation.
Equilibration Gradually heat and pressurize the system to the desired conditions while allowing it to relax.Prepares the system for the production run by removing initial steric clashes.
Production Run Simulate the system for an extended period (nanoseconds to microseconds) to observe its dynamic behavior.Confirms the stability of the binding pose and the persistence of key intermolecular interactions over time. nih.gov
Analysis Analyze the trajectory for root-mean-square deviation (RMSD), hydrogen bond occupancy, and conformational changes.Provides quantitative data on binding stability and identifies flexible regions of the protein-ligand complex. samipubco.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com The fundamental goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing and reducing the reliance on extensive animal testing. nih.govmdpi.com

In the context of 1H-imidazo[4,5-c]quinolin-4-amines, QSAR studies are used to understand which structural properties are most influential for their immunomodulatory or receptor-modulating activity. mdpi.com The process involves several key steps:

Data Set Collection: A series of 1H-imidazo[4,5-c]quinolin-4-amine analogues with experimentally measured biological activities (e.g., EC₅₀ or IC₅₀ values from cell-based assays) is compiled. mdpi.com

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These are numerical values that represent different aspects of the molecule's physicochemical properties. acs.org Descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, surface area). nih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links a combination of descriptors to the observed biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation.

For the 1H-imidazo[4,5-c]quinolin-4-amine scaffold, QSAR models can reveal the importance of properties like hydrophobicity (logP), the size and shape of substituents at the 2-position, and the electronic properties of the aromatic system for determining biological potency. nih.gov The resulting models serve as powerful predictive tools to guide the design of new derivatives with enhanced activity. mdpi.com

Table 4: Common Molecular Descriptors in QSAR Studies

Descriptor ClassExample DescriptorInformation Encoded
Constitutional (1D) Molecular Weight (MW)The overall size of the molecule. nih.gov
Topological (2D) Molecular Connectivity Index (MCI)Describes the branching and connectivity of atoms in the molecule. mdpi.com
Geometric (3D) Solvent Accessible Surface Area (SASA)Represents the molecular surface area that is accessible to a solvent.
Electronic Dipole MomentMeasures the polarity of the molecule. nih.gov
Hydrophobic LogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. nih.gov

Research Directions and Potential Translational Applications of 1h Imidazo 4,5 C Quinolin 4 Amines

Exploration as Novel Immunotherapeutic Agents

The primary mechanism underpinning the immunotherapeutic potential of 1H-imidazo[4,5-c]quinolin-4-amines is their function as agonists of Toll-like receptor 7 (TLR7) and, in some cases, Toll-like receptor 8 (TLR8). nih.gov TLRs are critical components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs). nih.govbinghamton.edu Compounds like 1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine mimic viral single-stranded RNA, binding to and activating endosomal TLR7 and/or TLR8. nih.govnih.gov

This receptor engagement triggers a downstream signaling cascade, leading to the production of various pro-inflammatory cytokines and chemokines. nih.gov A key cytokine induced by these compounds is Interferon-alpha (IFN-α), which plays a pivotal role in antiviral responses and the activation of a broader adaptive immune response. nih.govnih.gov The induced cytokine profile, particularly the promotion of a T-helper 1 (Th1) polarized response, is beneficial for anti-tumor and antiviral immunity. acs.org Research has shown that while some imidazoquinolines like imiquimod (B1671794) are primarily TLR7 agonists, others like resiquimod (B1680535) are potent dual TLR7/8 agonists. nih.gov The specific activity depends on modest structural changes to the molecule, highlighting the importance of structure-activity relationship (SAR) studies in designing new immunotherapeutic agents. nih.gov

The exploration of these compounds extends beyond their TLR agonism. Certain derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have also been identified as potent antagonists or positive allosteric modulators (PAMs) of adenosine (B11128) receptors, specifically the A3 subtype. nih.govnih.gov This dual pharmacology presents opportunities for developing molecules with unique therapeutic profiles, although it also necessitates careful characterization to distinguish between desired and off-target effects. nih.gov

Development of Adjuvant Technologies for Vaccine Research

The potent immune-stimulating properties of 1H-imidazo[4,5-c]quinolin-4-amines make them attractive candidates for use as vaccine adjuvants. nih.gov An adjuvant's role is to enhance the immune response to a co-administered antigen, leading to a more robust, rapid, and long-lasting immunity. TLR7/8 agonists are particularly well-suited for this role because their activation of antigen-presenting cells (APCs) promotes a Th1-polarizing cytokine environment, which is crucial for cell-mediated immunity against viral pathogens and cancers. acs.org

Research has focused on incorporating these small molecule agonists into various vaccine platforms. Their ability to activate APCs leads to the upregulation of costimulatory molecules and the production of cytokines like IL-12 and TNF-α, which are essential for effective T-cell priming. acs.org The development of imidazoquinoline-based adjuvants is an active area of investigation, with studies demonstrating their potential to improve the efficacy of vaccines for infectious diseases and cancer. nih.govresearchgate.net

Strategies for Improved Pharmacological Profiles in Research Compounds

A significant focus of current research is to optimize the pharmacological properties of 1H-imidazo[4,5-c]quinolin-4-amine derivatives to improve their therapeutic potential. Key challenges include their physicochemical properties and in vivo performance.

A major hurdle in the formulation and delivery of many imidazoquinoline compounds is their low aqueous solubility and high lipophilicity. nih.govnih.gov For instance, the parent compound imiquimod has a very low water solubility of approximately 18 µg/mL. nih.govnih.gov This characteristic can limit its bioavailability and penetration to the target site, particularly for applications beyond topical administration. nih.govnih.gov

To overcome these challenges, various formulation strategies are being explored in research settings. These include:

Micellar Solubilization : Using surfactants like d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) to form micelles can significantly increase the aqueous solubility of these compounds. One study showed that a TPGS micellar formulation increased imiquimod's solubility to over 1100 µg/mL. nih.gov

Nanostructured Lipid Carriers (NLCs) : NLCs are lipid-based nanoparticles that can encapsulate lipophilic drugs, improving their stability and delivery. nih.gov Research has shown that formulating imiquimod in NLCs can enhance its solubility and skin permeation. nih.govresearchgate.net

Chemical Modification : Functionalizing the imidazoquinoline scaffold with polar groups is a strategy to reduce lipophilicity and improve aqueous solubility. nih.gov However, such modifications must be carefully designed to avoid negatively impacting the compound's desired biological activity. nih.gov

Table 1: Solubility of Imiquimod in Various Solvents and Formulations This interactive table summarizes experimental data on the solubility of imiquimod, a structurally related compound, highlighting efforts to improve its challenging physicochemical properties.

Solvent/Formulation System Reported Solubility (µg/mL) Reference
Water ~2 - 18 nih.govnih.gov
Dulbecco's Modified Eagle Medium (DMEM) 9.1 researchgate.net
TPGS Micelles with Oleic Acid 1154 nih.gov
Oleic Acid (Liquid Lipid) 108,000 nih.gov
Ethanol (B145695) Variable, temperature-dependent dntb.gov.ua
Acetonitrile Variable, temperature-dependent dntb.gov.ua
Dimethyl Sulfoxide (DMSO) Variable, temperature-dependent dntb.gov.ua

Improving the efficacy of 1H-imidazo[4,5-c]quinolin-4-amines in preclinical models is a key objective. Structure-activity relationship (SAR) studies have been instrumental in guiding the synthesis of new analogs with enhanced potency and selectivity for TLR7 or TLR8. nih.govacs.org For example, modifications at the N1, C2, and C4 positions of the imidazoquinoline ring have been shown to significantly alter TLR7/8 activity. nih.gov The introduction of a methoxy (B1213986) group at the para-position of an N1-benzyl group was found to increase TLR7 agonist activity nearly threefold compared to the parent compound in one study. nih.gov

Furthermore, enhancing in vivo efficacy is not solely dependent on potency. The delivery method plays a crucial role. Targeted delivery approaches, such as conjugation to antibodies, aim to concentrate the compound at the site of disease, thereby increasing local efficacy while minimizing systemic exposure and potential side effects. nih.govnih.gov

Design and Synthesis of Radiolabeled Probes for Receptor Mapping

To better understand the pharmacology of 1H-imidazo[4,5-c]quinolin-4-amines, researchers require tools to visualize and quantify their interaction with target receptors in vitro and in vivo. Radiolabeled probes are indispensable for this purpose. The synthesis of these probes involves incorporating a radionuclide, such as Iodine-125 or Carbon-11, into the structure of the compound without significantly altering its binding affinity.

Research has identified feasible routes for creating such probes. For example, studies on derivatives acting as adenosine receptor modulators have suggested that radio-iodination at the para-position of a 4-phenylamino substituent is a viable strategy for developing a radioligand to study the allosteric binding site. nih.gov Such probes would be critical for receptor occupancy studies, helping to elucidate the molecular interactions and distribution of these compounds in biological systems. nih.gov

Application in Antibody-Drug Conjugates (ADCs) Research

A highly promising and innovative application for potent 1H-imidazo[4,5-c]quinolin-4-amine derivatives is their use as payloads in antibody-drug conjugates (ADCs). nih.govnih.govresearchgate.net Traditional ADCs deliver highly potent cytotoxic agents to cancer cells. nih.gov A newer approach, termed immune-stimulating antibody conjugates (ISACs), uses immune agonists like TLR7 agonists as the payload. researchgate.net

The strategy involves attaching the TLR7 agonist to a tumor-targeting antibody via a cleavable linker. nih.govnih.gov The ADC selectively binds to a tumor antigen and is internalized by the cancer cell. nih.gov Inside the cell, the linker is cleaved, releasing the TLR7 agonist. nih.gov The released agonist can then diffuse to nearby tumor-associated immune cells, such as macrophages and dendritic cells, activating them via TLR7. nih.govnih.gov This targeted activation of the immune system within the tumor microenvironment can drive a potent anti-tumor response while avoiding the systemic inflammatory toxicities associated with systemically administered TLR agonists. nih.govresearchgate.net

Preclinical studies have demonstrated the potential of this approach. For instance, an ADC composed of a HER2-targeting antibody, a cleavable linker, and a potent imidazoquinoline TLR7 agonist induced complete tumor regression in a xenograft mouse model. nih.gov

Table 2: Example of a TLR7 Agonist-Based Antibody-Drug Conjugate (ADC) in Research This interactive table details the components and observed activity of a representative immune-stimulating ADC from a preclinical study.

ADC Component Description Finding/Activity Reference
Antibody Anti-HER2 (Trastuzumab) Targets HER2-positive cancer cells. nih.govnih.gov
Payload Imidazo[4,5-c]quinoline TLR7 Agonist (Compound 1) Potently and selectively agonizes human and mouse TLR7 at low nanomolar concentrations. nih.govnih.gov
Linker Valine-Citrulline (vc) A protease-cleavable linker designed to release the payload upon internalization into the target cell. nih.govnih.gov
Mechanism Bystander Effect The ADC, upon internalization and payload release, activates the NFκB pathway in co-cultured macrophages and induces IFNα release from human PBMCs. nih.govnih.gov
In Vivo Efficacy Tumor Regression Administration of the anti-HER2_vc-1 ADC led to complete tumor regression in an HCC1954 xenograft model. nih.gov

Future Directions in Allosteric Modulator Development

The exploration of 1H-imidazo[4,5-c]quinolin-4-amines extends beyond their well-established role as TLR7 agonists. A promising and actively researched area is their development as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR). nih.govnih.gov Allosteric modulators offer a more nuanced approach to receptor activation compared to traditional orthosteric agonists, potentially leading to therapies with improved safety and efficacy profiles.

Future research in this domain is focused on several key objectives. A primary goal is to enhance the allosteric effect of these compounds while minimizing or eliminating any residual orthosteric binding. nih.govnih.gov This involves the synthesis and screening of new analogs with diverse substitutions at various positions of the imidazoquinoline scaffold to identify molecules with high efficacy as A3AR PAMs. nih.gov For instance, research has shown that modifications at the 2- and 4-positions of the 1H-imidazo[4,5-c]quinolin-4-amine core can significantly influence allosteric activity. nih.govacs.org

Another critical direction is the improvement of the pharmacokinetic properties of these allosteric modulators. Issues such as low aqueous solubility and high plasma protein binding can limit the therapeutic potential of these compounds. nih.gov Therefore, future synthetic efforts will likely focus on introducing functional groups that enhance solubility and bioavailability without compromising their allosteric modulatory activity.

Furthermore, the development of selective A3AR PAMs that are devoid of activity at other adenosine receptor subtypes is a key objective. nih.gov Achieving high selectivity is crucial for minimizing off-target effects and developing safer therapeutic agents. Computational modeling and structure-activity relationship (SAR) studies will continue to be instrumental in the rational design of these next-generation allosteric modulators. researchgate.net The identification of the allosteric binding site on the A3AR for this class of compounds will further aid in the structure-based design of more potent and selective PAMs. researchgate.net

The ultimate translational goal is to develop orally bioavailable A3AR PAMs for the treatment of a range of conditions, including inflammatory diseases and cancer, where the A3AR is known to be overexpressed. nih.gov Continued interdisciplinary research, combining synthetic chemistry, pharmacology, and computational biology, will be essential to unlock the full therapeutic potential of 1H-imidazo[4,5-c]quinolin-4-amine-based allosteric modulators.

Q & A

Q. What are the key synthetic strategies for preparing 1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine?

The synthesis typically involves sequential functionalization of the quinoline core. A common route starts with 4-hydroxy-3-nitroquinoline, which undergoes chlorination with phosphorus oxychloride (POCl₃) in toluene/DMF to yield 4-chloro-3-nitroquinoline. Subsequent nucleophilic substitution with ethylamine or ethyl-containing amines introduces the ethyl group at the 1-position. Reduction of the nitro group (e.g., hydrogenation with Pt/C) and cyclization with reagents like diethoxymethyl acetate or triethyl orthoesters forms the imidazo[4,5-c]quinoline scaffold . Final amination at the 4-position often uses ammonium hydroxide under high-temperature, pressurized conditions .

Q. How is the compound characterized structurally and functionally in vitro?

Structural characterization relies on NMR (¹H/¹³C) to confirm regioselectivity, HRMS for molecular weight validation, and X-ray crystallography to resolve planar imidazoquinoline geometry and intramolecular hydrogen bonding (e.g., S(6) motifs) . Functional assays include:

  • Interferon induction : Whole-blood or leukocyte cultures treated with the compound, followed by bioassays measuring IFN-α/β levels via ELISA or antiviral activity .
  • Receptor binding : Radioligand displacement assays (e.g., [³H]DPCPX for adenosine A₁/A₃ receptors) to assess affinity and selectivity .

Advanced Research Questions

Q. What structural modifications enhance allosteric modulation of adenosine A₃ receptors (A₃AR)?

Substitutions at the 2- and 4-positions critically influence A₃AR activity:

  • 2-position : Bulky hydrophobic groups (e.g., cyclohexyl, adamantyl) enhance positive allosteric modulation (PAM) by stabilizing receptor conformations that amplify agonist efficacy (e.g., Cl-IB-MECA). For example, 2-(1-adamantyl) derivatives double maximal agonist efficacy in [³⁵S]GTPγS binding assays .
  • 4-position : Electron-withdrawing groups (e.g., 3,5-dichlorophenyl) improve binding to an extrahelical site involving TMD1, TMD7, and H8 residues (e.g., π-π stacking with Y284/Y293). This site is distinct from orthosteric pockets, enabling selective modulation .

Q. How do methodological variations in chlorination and amination steps affect yield and purity?

  • Chlorination : Using POCl₃ with catalytic DMF in dichloromethane achieves >80% conversion for 4-chloro intermediates. Excess POCl₃ must be avoided to prevent side reactions (e.g., over-chlorination) .
  • Amination : Microwave-assisted reactions in sealed vials (140°C, 2–24 hours) with substituted anilines in DMF improve regioselectivity and reduce byproducts compared to conventional heating. For example, N-(3,4-dichlorophenyl) derivatives achieve 62% yield under optimized microwave conditions .

Q. What in silico approaches predict binding modes to A₃AR allosteric sites?

Molecular docking and MD simulations identify key interactions:

  • The imidazoquinoline core forms parallel π-π interactions with Y2847.55 and Y2938.54.
  • The exocyclic amine at the 4-position hydrogen-bonds with G2911.49, stabilizing the receptor’s active state .
  • Free-energy perturbation (FEP) calculations validate substituent effects (e.g., cyclohexyl vs. tetrahydropyranyl) on binding thermodynamics .

Q. How do researchers resolve contradictions in antiviral vs. immunomodulatory mechanisms?

  • Antiviral activity : Mediated via TLR7/8 agonism, inducing IFN-α/β and proinflammatory cytokines (e.g., IL-6, TNF-α) in plasmacytoid dendritic cells. Dose-dependent effects are validated in HSV-2 or HPV models .
  • Immunomodulation : A₃AR PAM activity reduces myocardial ischemia-reperfusion injury in vivo by enhancing endogenous adenosine signaling, independent of TLR pathways. Dual mechanisms are dissected using knockout mice (e.g., A₃AR⁻/⁻ vs. TLR7⁻/⁻) .

Methodological Challenges and Solutions

Q. What strategies improve aqueous solubility for in vivo studies?

  • 2-position modifications : Introducing polar groups (e.g., piperidin-4-yl) or nitrogen atoms in cycloalkyl substituents increases solubility but may reduce allosteric efficacy.
  • Formulation : Use of surfactants (e.g., Tween 80) or PEG-based creams enhances bioavailability in topical applications .

Q. How are metabolic stability and toxicity profiles assessed?

  • In vitro : Liver microsome assays (human/rodent) identify major metabolites (e.g., N-deethylation).
  • In vivo : Radiolabeled analogs (e.g., ¹²⁵I derivatives) track tissue distribution and clearance. High plasma protein binding (>90%) and hepatic extraction limit systemic exposure, reducing off-target toxicity .

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Reactant of Route 1
1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.